2,5-Diacetamidotoluene
Description
Contextualizing 2,5-Diacetamidotoluene within Organic Chemistry
This compound is classified as an aromatic diamide. This classification stems from its structure, which features two acetamido groups (-NHCOCH₃) attached to a toluene (B28343) ring. The "2,5-" designation indicates the positions of these functional groups relative to the methyl group on the benzene (B151609) ring.
The presence of both the aromatic ring and the amide functional groups imparts a unique combination of chemical properties to the molecule. The aromatic ring is susceptible to electrophilic substitution reactions, while the amide groups can participate in hydrolysis and other reactions characteristic of amides. The interplay between these functionalities is a key aspect of its chemistry.
A crucial aspect of this compound's relevance is its formation as a metabolite of 2,5-diaminotoluene. nih.gov When humans are exposed to 2,5-diaminotoluene, a common ingredient in hair dyes, it is metabolized and excreted as N,N'-diacetyl-p-toluenediamine (this compound). nih.gov This metabolic pathway underscores the importance of understanding the chemical and physical properties of this diacetylated compound.
Historical Perspectives on Related Aromatic Amide Compounds
The study of aromatic amides has a rich history within organic chemistry. The amide functional group itself is a cornerstone of peptide and protein chemistry. The development of methods for forming amide bonds has been a significant area of research for over a century, driven by the need to synthesize peptides and other biologically active molecules.
Historically, the synthesis of aromatic amides has been achieved through various methods, including the acylation of aromatic amines with acid chlorides or anhydrides. These reactions, while foundational, have been continuously refined to improve yields, reduce side reactions, and employ milder conditions. The investigation of diacetylated aromatic diamines, such as the isomers of diacetamidotoluene, is a natural extension of this broader field. Research into related compounds, like N,N'-(4-Nitro-1,2-phenylene)diamide derivatives, demonstrates the ongoing interest in the synthesis and properties of such molecules. researchgate.net
Significance of Diacetamidotoluene Structures in Chemical Research
The significance of diacetamidotoluene structures in chemical research is multifaceted. The diacetamido functionality can influence the electronic properties of the aromatic ring, modulating its reactivity and potential applications. For instance, the presence of these groups can affect the compound's solubility and its ability to participate in hydrogen bonding.
Research on related diacetamide (B36884) compounds provides insights into the potential areas of interest for this compound. For example, a study on the synthesis of diacetamides using a CuO catalyst highlights the ongoing efforts to develop efficient synthetic methodologies for this class of compounds. rsc.org The characterization of such compounds often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structure. rsc.org
Furthermore, the general class of diacetylated aromatic diamines is of interest in materials science and medicinal chemistry. The structural rigidity and potential for hydrogen bonding conferred by the diacetamide groups can be exploited in the design of novel polymers or molecules with specific biological activities. While direct research applications for this compound are not extensively documented, its position within this important class of compounds suggests potential for future exploration.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₂ | PubChem |
| Molecular Weight | 206.24 g/mol | PubChem |
| IUPAC Name | N,N'-(2-methyl-1,4-phenylene)diacetamide | PubChem |
| Common Name | This compound | - |
| Synonym | N,N'-diacetyl-p-toluenediamine | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-6-10(12-8(2)14)4-5-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCWUKASEILJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940593 | |
| Record name | N,N'-(2-Methyl-1,4-phenylene)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19039-27-1 | |
| Record name | Acetamide, N,N′-(2-methyl-1,4-phenylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19039-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N'-(methyl-p-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019039271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(2-Methyl-1,4-phenylene)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N,N'-(2-methyl-1,4-phenylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product are critical steps in the synthesis of 2,5-Diacetamidotoluene to ensure the removal of unreacted starting materials, by-products, and other impurities. The selection of an appropriate purification method is contingent upon the physical and chemical properties of this compound and the nature of the impurities present. The primary techniques employed for the purification of solid organic compounds, such as this compound, are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
Dissolve impurities well at all temperatures or not at all.
Not react with the compound to be purified.
Be sufficiently volatile to be easily removed from the purified crystals.
Be non-toxic, inexpensive, and non-flammable.
For a compound like this compound, which possesses two amide functional groups, polar solvents are generally more effective. Potential solvents for recrystallization could include ethanol, methanol, water, or a mixture of these. A two-solvent system might also be effective, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is less soluble) is added to induce crystallization upon cooling.
Table 1: Potential Solvents for Recrystallization of this compound Disclaimer: The following table is based on general principles of organic chemistry, as specific experimental data for the recrystallization of this compound is not readily available in the reviewed literature.
| Solvent System | Rationale for Use |
| Ethanol | Often a good solvent for compounds with moderate polarity. |
| Ethanol/Water | A common mixed-solvent system where water acts as the anti-solvent. |
| Methanol | Similar to ethanol, but with a lower boiling point. |
| Acetic Acid/Water | Acetic acid can be a good solvent for amides, with water added to decrease solubility upon cooling. |
The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent. If colored impurities are present, activated carbon may be added to the hot solution to adsorb them. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography
Column chromatography is another powerful technique for the purification of organic compounds. It relies on the differential adsorption of the components of a mixture onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.
For the purification of this compound, a normal-phase chromatography setup would likely be effective. In this setup, a polar stationary phase like silica gel is used, and a non-polar to moderately polar solvent or solvent mixture is used as the eluent. The polarity of the eluent is a critical parameter and is often determined through preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired compound from its impurities on a TLC plate is then adapted for column chromatography.
Table 2: Potential Eluent Systems for Column Chromatography of this compound Disclaimer: The following table is based on general principles of chromatography for aromatic amides, as specific experimental data for the column chromatography of this compound is not readily available in the reviewed literature.
| Eluent System (v/v) | Rationale for Use |
| Hexane/Ethyl Acetate | A versatile system where the polarity can be fine-tuned by varying the ratio of the two solvents. |
| Dichloromethane/Methanol | A more polar system suitable for eluting more polar compounds. |
| Toluene (B28343)/Acetone | Another option for achieving a wide range of polarities. |
The process involves packing a glass column with the stationary phase slurried in the initial eluent. The crude this compound is then dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected as they exit the column. The composition of the collected fractions is monitored by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound.
The selection between recrystallization and column chromatography often depends on the scale of the synthesis and the nature of the impurities. Recrystallization is often simpler and more economical for large-scale purifications, provided a suitable solvent is found. Column chromatography offers higher resolution and is excellent for separating complex mixtures or for small-scale purifications where high purity is essential.
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution Reactions of 2,5-Diacetamidotoluene
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two ortho,para-directing groups: the methyl group (-CH₃) at position 2 and the acetamido group (-NHCOCH₃) at position 5. The acetamido group at position 2 also directs ortho and para. This leads to a complex interplay of directing effects that influence the regioselectivity of substitution reactions.
The activating effects of these groups enhance the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The directing influence of the substituents on the regiochemical outcome of these reactions is a key consideration.
Directing Effects of Substituents on Electrophilic Aromatic Substitution:
| Substituent Group | Position on Toluene (B28343) Ring | Activating/Deactivating | Directing Effect |
| -CH₃ | 2 | Activating | Ortho, Para |
| -NHCOCH₃ | 5 | Activating | Ortho, Para |
| -NHCOCH₃ | 2 | Activating | Ortho, Para |
In electrophilic aromatic substitution reactions such as nitration and halogenation, the incoming electrophile will preferentially substitute at the positions most activated by the existing groups. The acetamido groups are strong activators and will strongly influence the position of substitution. The methyl group, while also an activating group, has a weaker directing effect compared to the acetamido groups. Therefore, substitution is expected to occur at the positions ortho and para to the acetamido groups.
Nucleophilic Reactions Involving Amide Functionalities
The amide functionalities in this compound are susceptible to nucleophilic attack. The carbonyl carbon of the acetamido group is electrophilic and can be attacked by nucleophiles. While the amide bond is generally stable, it can undergo reactions under specific conditions. For instance, the nitrogen atom of the amide can be deprotonated by a strong base, forming an amidate anion, which can then participate in nucleophilic substitution reactions.
Hydrolytic Pathways of Amide Bonds
The amide bonds in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This process regenerates the corresponding diamine, 2,5-diaminotoluene, and acetic acid.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the cleavage of the amide bond.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the amine as a leaving group, results in the formation of a carboxylate salt and the free amine.
The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.
Reductive Transformations of Diacetamidotoluene
The acetamido groups in this compound are generally resistant to reduction under mild conditions. However, under more forcing conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH₄), the amide carbonyl groups can be reduced to methylene (B1212753) groups, yielding the corresponding N,N'-diethyl-2,5-diaminotoluene.
Catalytic hydrogenation, a common method for the reduction of aromatic nitro groups, typically does not affect the amide functionality under conditions where the aromatic ring is not reduced. This selective reactivity allows for the reduction of other functional groups on the molecule without altering the acetamido groups.
Synthesis of Novel Derivatives
The structure of this compound offers several avenues for the synthesis of novel derivatives, either by modifying the existing acetamido groups or by functionalizing the toluene core.
The acetamido groups can be chemically altered to introduce new functionalities. For example, hydrolysis of the diacetamide (B36884), as previously discussed, yields 2,5-diaminotoluene. This diamine is a versatile precursor for a variety of derivatives. The amino groups can be diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. Azo dyes are a significant class of colored compounds with applications in the textile and printing industries.
Potential Reactions for Modifying Acetamido Groups:
| Reaction | Reagents | Product |
| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | 2,5-Diaminotoluene |
| Reduction | LiAlH₄ | N,N'-Diethyl-2,5-diaminotoluene |
The activated aromatic ring of this compound is amenable to further substitution, allowing for the introduction of various functional groups onto the toluene core. Electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, can be employed to introduce nitro, halogen, sulfonic acid, and acyl or alkyl groups, respectively. The regioselectivity of these substitutions will be dictated by the combined directing effects of the methyl and acetamido groups.
Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-2,5-diacetamidotoluene |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | Halo-2,5-diacetamidotoluene |
| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-2,5-diacetamidotoluene |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,5-Diacetamidotoluene, these methods could provide significant insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies for this compound would involve calculating the electron density to determine the ground-state energy and other molecular properties. Such studies could predict the optimized molecular geometry, bond lengths, and bond angles. While specific DFT data for this compound is not available, research on other acetamide (B32628) derivatives has demonstrated the utility of this approach in understanding molecular properties.
Molecular Orbital Analysis
A molecular orbital analysis, typically performed in conjunction with DFT calculations, would reveal the distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the behavior of the compound in different solvent environments. While general MD methodologies are well-established, specific simulation data for this compound is not currently available in the literature.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would be valuable if the compound is being investigated for potential pharmaceutical applications. These models correlate specific structural features with observed activities, guiding the design of more potent or selective analogs. However, no SAR models specific to this compound have been published.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Although theoretical spectroscopy is a common computational task, predicted spectra for this compound have not been reported in scientific databases or publications.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be used to explore the energetics of chemical reactions involving this compound. This includes calculating the energies of reactants, products, and intermediates, as well as identifying the transition state structures. Such analyses provide a detailed understanding of reaction mechanisms and kinetics. To date, no studies on the reaction pathway energetics or transition state analysis for reactions involving this compound have been found in the public domain.
Q & A
Q. What are the validated synthetic pathways for 2,5-Diacetamidotoluene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves acetylation of 2,5-diaminotoluene using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄). Critical parameters include:
- Temperature : Optimal yields (~75–85%) occur at 80–100°C .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors.
- Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetic Anhydride | H₂SO₄ | 80 | 78 | 98.5 |
| Acetyl Chloride | Pyridine | 100 | 85 | 99.2 |
- Key Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-acylation side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm acetyl group integration (δ 2.0–2.2 ppm for CH₃) and aromatic proton splitting patterns (meta-substitution at δ 6.8–7.2 ppm) .
- FTIR : Detect amide I (1650–1680 cm⁻¹) and amide II (1550–1580 cm⁻¹) bands.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 207.1 (calculated: 207.09).
- HPLC-PDA : Use C18 columns (methanol/water 60:40) with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer : Discrepancies may arise from:
- Sample Preparation : Trace metal impurities (e.g., Fe³⁺) in solvents can accelerate degradation. Use ultra-pure solvents and chelating agents (e.g., EDTA) .
- Analytical Variability : Compare results across multiple methods (e.g., HPLC vs. GC-MS) to confirm degradation products like 2,5-diaminotoluene or quinone derivatives .
- Experimental Design :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling.
- Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the acetylated amino groups show higher electrophilicity (f⁺ > 0.1) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to model hydrolysis pathways.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from pH-dependent studies) .
Q. How to design a systematic review of this compound’s environmental fate across heterogeneous studies?
- Methodological Answer :
- Literature Screening : Use PRISMA guidelines to filter studies by relevance (e.g., biodegradation, photolysis). Exclude non-peer-reviewed sources .
- Data Synthesis : Tabulate half-lives (t₁/₂) across matrices (soil, water):
| Matrix | Light Exposure | t₁/₂ (days) | Microbial Activity |
|---|---|---|---|
| Soil | UV-A | 12–18 | Low |
| Water | Sunlight | 5–7 | High |
Key Methodological Considerations
- Reproducibility : Document batch-specific impurities (e.g., residual solvents) using GC-MS .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays) .
- Data Reporting : Include raw spectral data and chromatograms in supplementary materials to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
